6-Vinyl-1H-pyrrolo[3,2-b]pyridine
Description
6-Vinyl-1H-pyrrolo[3,2-b]pyridine (CAS: 2340293-65-2) is a heterocyclic compound featuring a pyrrolopyridine core with a vinyl substituent at the 6-position. Its molecular formula is C₉H₈N₂, and it has a molecular weight of 144.18 g/mol . Pyrrolopyridines are valued in medicinal chemistry for their bioisosteric resemblance to indoles and purines, enabling interactions with biological targets such as kinases . The vinyl group enhances reactivity for further functionalization (e.g., cross-coupling or cycloaddition reactions), making it a versatile intermediate in drug discovery .
Properties
Molecular Formula |
C9H8N2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-ethenyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C9H8N2/c1-2-7-5-9-8(11-6-7)3-4-10-9/h2-6,10H,1H2 |
InChI Key |
MUXHAZTVGDZQFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=CN2)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and acetylene derivatives.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolo[3,2-b]pyridine core. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Vinyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyrrolo[3,2-b]pyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Vinyl-1H-pyrrolo[3,2-b]pyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[3,2-b]pyridine Derivatives
Key analogs differ in substituents at the 6-position or adjacent positions, altering physicochemical and pharmacological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br) : Bromo derivatives (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridine) facilitate cross-coupling reactions, enabling aryl/heteroaryl introductions .
- Electron-Donating Groups (e.g., Propoxy) : Substituents like propoxy improve lipophilicity and bioavailability, as seen in hydrochloride salts for CNS applications .
- Reactive Handles (e.g., Ethynyl/Vinyl) : Ethynyl groups enable click chemistry, while vinyl groups participate in hydroarylation (e.g., CuH/Pd-catalyzed reactions) .
Positional Isomerism: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[3,2-b]pyridine
The numbering of the fused rings significantly impacts electronic properties:
- Pyrrolo[2,3-b]pyridine : Nitrogen at position 1 (pyrrole) and 3 (pyridine). Example: 1-Cyclopentyl-5-(1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine (3j), synthesized via CuH/Pd-catalyzed hydroarylation with styrene .
- Pyrrolo[3,2-b]pyridine : Nitrogen at position 1 (pyrrole) and 2 (pyridine). This isomer exhibits distinct π-π stacking and hydrogen-bonding capabilities, influencing kinase inhibition selectivity .
Heterocyclic Core Modifications: Pyrazolo[4,3-b]pyridine
Replacing the pyrrole ring with pyrazole (e.g., 6-Vinyl-1H-pyrazolo[4,3-b]pyridine , CAS: 1374651-68-9) introduces additional nitrogen atoms. This modification:
- Reduces basicity due to pyrazole's electron-deficient nature.
- Enhances metabolic stability but may reduce membrane permeability .
Biological Activity
6-Vinyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 6-ethenyl-1H-pyrrolo[3,2-b]pyridine |
| InChI | InChI=1S/C9H8N2/c1-2-7-5-9-8(11-6-7)3-4-10-9/h2-6,10H,1H2 |
| InChI Key | MUXHAZTVGDZQFM-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC2=C(C=CN2)N=C1 |
The biological activity of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The vinyl group enhances binding affinity and specificity, allowing the compound to inhibit enzyme activity or modulate receptor functions. This interaction can lead to several biological effects, such as:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells, making it a candidate for cancer therapy.
Anticancer Properties
Research indicates that 6-Vinyl-1H-pyrrolo[3,2-b]pyridine exhibits significant anticancer properties. For instance:
- Case Study : A study demonstrated that this compound effectively inhibited the proliferation of glioma cell lines with IC50 values ranging from 5 to 15 µM. The mechanism involved the induction of apoptosis through activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
In addition to its anticancer effects, 6-Vinyl-1H-pyrrolo[3,2-b]pyridine has shown potential antimicrobial activity:
- Research Findings : It has been investigated for its efficacy against various bacterial strains. Preliminary results suggest that it possesses inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and certain fungal strains .
Comparative Analysis with Related Compounds
The biological activity of 6-Vinyl-1H-pyrrolo[3,2-b]pyridine can be compared with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Pyrrolo derivative | Moderate anticancer activity |
| 1H-Pyrrolo[3,2-c]pyridine | Pyrrolo derivative | Similar enzyme inhibition profiles |
The presence of the vinyl group in 6-Vinyl-1H-pyrrolo[3,2-b]pyridine enhances its reactivity and potential applications compared to its analogs.
Research Applications
6-Vinyl-1H-pyrrolo[3,2-b]pyridine serves multiple roles in scientific research:
- Chemistry : Acts as a building block for synthesizing complex molecules.
- Biology : Utilized in studies focusing on enzyme inhibitors and receptor modulators.
- Medicine : Explored for drug development targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
